molecular formula C10H8BrN3O3 B14840301 Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B14840301
M. Wt: 298.09 g/mol
InChI Key: XTERKPCJAKWAHI-UHFFFAOYSA-N
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Description

Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromopyridine moiety attached to an oxadiazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroformate in the presence of a base to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include toluene and ethyl acetate, and the reactions are often carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the bromopyridine and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8BrN3O3

Molecular Weight

298.09 g/mol

IUPAC Name

ethyl 3-(6-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C10H8BrN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3

InChI Key

XTERKPCJAKWAHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN=C(C=C2)Br

Origin of Product

United States

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